1-(2,6-Dimethylmorpholin-4-yl)-3-(2-methylphenoxy)propan-2-ol
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Overview
Description
1-(2,6-Dimethylmorpholin-4-yl)-3-(2-methylphenoxy)propan-2-ol is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a morpholine ring substituted with dimethyl groups, a phenoxy group, and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylmorpholin-4-yl)-3-(2-methylphenoxy)propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The initial step involves the synthesis of the morpholine ring with dimethyl substitutions at the 2 and 6 positions. This can be achieved through the reaction of diethanolamine with formaldehyde and a suitable catalyst.
Attachment of the Phenoxy Group: The next step involves the introduction of the phenoxy group. This can be done through a nucleophilic substitution reaction where the morpholine derivative reacts with 2-methylphenol in the presence of a base such as sodium hydride.
Formation of the Propanol Moiety: The final step involves the addition of the propanol group. This can be achieved through a reaction with an appropriate alkylating agent, such as 2-chloropropanol, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylmorpholin-4-yl)-3-(2-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
1-(2,6-Dimethylmorpholin-4-yl)-3-(2-methylphenoxy)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylmorpholin-4-yl)-3-(2-methylphenoxy)propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through various pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dimethylmorpholin-4-yl)-3-(2-chlorophenoxy)propan-2-ol: Similar structure but with a chlorine atom instead of a methyl group.
1-(2,6-Dimethylmorpholin-4-yl)-3-(2-ethoxyphenoxy)propan-2-ol: Similar structure but with an ethoxy group instead of a methyl group.
Uniqueness
1-(2,6-Dimethylmorpholin-4-yl)-3-(2-methylphenoxy)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it valuable for various research applications.
Properties
Molecular Formula |
C16H25NO3 |
---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(2-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C16H25NO3/c1-12-6-4-5-7-16(12)19-11-15(18)10-17-8-13(2)20-14(3)9-17/h4-7,13-15,18H,8-11H2,1-3H3 |
InChI Key |
QCSLCAPTHHHNRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=CC=C2C)O |
Origin of Product |
United States |
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